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Compound of Interest

2-Chloro-2',5"-
Compound Name: _
difluoroacetophenone

cat. No.: B1587151

An In-depth Technical Guide to 2,5-Difluorophenacyl
Chloride
Abstract

2,5-Difluorophenacyl chloride (2-chloro-1-(2,5-difluorophenyl)ethan-1-one) is a bifunctional
organic compound of significant interest to the pharmaceutical and agrochemical industries. As
an a-haloketone, it possesses two electrophilic centers, imparting a versatile reactivity profile
that makes it a valuable synthetic intermediate. The presence of a difluorinated phenyl ring
further enhances its utility, often conferring advantageous properties such as increased
metabolic stability and lipophilicity to target molecules. This guide provides a comprehensive
technical overview of the physicochemical properties, synthesis, reactivity, and applications of
2,5-difluorophenacyl chloride, grounded in established chemical principles and supported by
practical, field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

2,5-Difluorophenacyl chloride is a halogenated acetophenone derivative. Its unique structure,
featuring a reactive a-chloro ketone and an electronically modified aromatic ring, is central to its
utility in organic synthesis.[1][2]

Table 1: Chemical Identifiers and Properties of 2,5-Difluorophenacyl Chloride
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Property Value Source(s)
2-chloro-1-(2,5-

IUPAC Name _ [3]
difluorophenyl)ethan-1-one
2-Chloro-2',5'-

Synonyms ) [3][4]
difluoroacetophenone

CAS Number 60468-36-2 [5]

Molecular Formula CsHsCIF20 [5]

Molecular Weight 190.57 g/mol [5]

Appearance White solid [3]

Melting Point 49-50 °C [3]

Boiling Point 240.5 £ 25.0 °C at 760 mmHg [3]

Density 1.4 +0.1 g/cm3 [3]

Flash Point 99.3+23.2°C [3]
Soluble in common organic

- solvents (e.g.,

Solubility ) General Knowledge

Dichloromethane, THF,
Acetone).
Hazard Class Irritant [6]

The Dual Nature of Reactivity: An Application
Scientist's Perspective

The synthetic value of 2,5-difluorophenacyl chloride stems from its identity as an a-haloketone.

This class of compounds is characterized by two adjacent electrophilic centers: the carbonyl

carbon and the a-carbon bearing the halogen.[1][7] This dual reactivity is not a complication but

rather a gateway to diverse and controllable synthetic transformations.

o Enhanced Electrophilicity at the a-Carbon: The primary driver of this compound's reactivity is

the powerful inductive effect of the adjacent carbonyl group. This effect polarizes the C-Cl
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bond, making the a-carbon highly susceptible to nucleophilic attack.[8] Consequently, it
serves as a potent alkylating agent for a wide range of nucleophiles (amines, thiols,
carbanions, etc.), typically via an SN2 mechanism.[1][9] This is the most common and
predictable reaction pathway.

» Electrophilicity of the Carbonyl Carbon: As with any ketone, the carbonyl carbon is an
electrophilic site. While direct nucleophilic attack at the carbonyl can occur, it is generally
less favorable than substitution at the a-carbon, especially with softer nucleophiles.[1]
However, this site becomes relevant in reactions with strong, hard nucleophiles or under
conditions favoring carbonyl chemistry, such as reductions or additions.

» Acidity of a'-Hydrogens: a-haloketones that possess hydrogens on the other side of the
carbonyl are susceptible to enolate formation. While 2,5-difluorophenacyl chloride lacks o'-
hydrogens, this principle is crucial when considering its reactions with strong bases, which
could potentially lead to elimination or rearrangement pathways like the Favorskii
rearrangement if the substrate structure allows.[1][10]

The presence of the 2,5-difluorophenyl group primarily exerts electronic effects, withdrawing
electron density from the carbonyl system and further enhancing the electrophilicity of both
reactive centers.

Synthesis and Experimental Protocols

The most common and industrially scalable method for preparing aromatic a-haloketones is
through a Friedel-Crafts acylation, followed by a-halogenation, or by direct Friedel-Crafts
reaction with a haloacetyl chloride.[4][7]

Representative Synthesis: Friedel-Crafts Acylation

A robust method for the synthesis of 2,5-difluorophenacyl chloride involves the direct Friedel-
Crafts acylation of 1,4-difluorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid
such as aluminum chloride (AICI3).[4][11]

Reaction: 1,4-Difluorobenzene + Chloroacetyl Chloride --(AlCIz)--> 2,5-Difluorophenacyl
Chloride
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Reactants Conditions

1,4-Difluorobenzene Chloroacetyl Chloride Dichloromethane (DCM)

Friedel-Crafts
Acylation

AICl3 (Lewis Acid)
2,5-Difluorophenacyl Chloride

Click to download full resolution via product page

Step-by-Step Laboratory Protocol

This protocol is a representative example and must be adapted and optimized based on
laboratory conditions and scale. Causality: The choice of an inert solvent like dichloromethane
(DCM) is critical to prevent reaction with the Lewis acid catalyst. The reaction is typically run at
low temperature initially to control the exothermic acylation, then warmed to ensure completion.

e Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a dropping
funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

e Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and
anhydrous dichloromethane. Cool the slurry to 0 °C in an ice bath.

» Addition of Acylating Agent: Add chloroacetyl chloride (1.0 eq.) dropwise to the cooled slurry
via the dropping funnel, ensuring the temperature does not exceed 5 °C.

» Addition of Substrate: After the initial addition is complete, add 1,4-difluorobenzene (1.1 eq.)
dropwise, maintaining the low temperature.
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» Reaction: Once all reagents are added, allow the mixture to slowly warm to room
temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC) or Gas Chromatography (GC).

o Work-up: Carefully and slowly pour the reaction mixture into a beaker of crushed ice
containing concentrated hydrochloric acid. This quenches the reaction and dissolves the
aluminum salts.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract
the aqueous layer twice with dichloromethane.

e Washing: Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography on silica gel.[3]

Applications in Drug Discovery and Development

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[12][13]
2,5-Difluorophenacyl chloride serves as a key building block that introduces a difluorophenyl
motif, which can confer several desirable properties to a drug candidate.[14][15]

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine
atoms at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes)
can block these pathways, thereby increasing the half-life and bioavailability of a drug.[14]

e Modulation of Physicochemical Properties: Fluorine substitution increases a molecule's
lipophilicity, which can enhance its ability to cross cell membranes.[12][14] This is a critical
parameter for oral bioavailability and distribution into tissues, including the central nervous
system.

» Binding Affinity and Conformation: Fluorine's high electronegativity can alter the electronic
environment of the molecule, influencing pKa and the ability to form key hydrogen bonds or
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other interactions with a biological target.[13] This can lead to improved potency and
selectivity.

Versatile Intermediate for Heterocycle Synthesis: a-Haloketones are renowned precursors
for a vast array of heterocycles, which form the core of many pharmaceuticals.[1][7] For
instance, reaction with thioamides or thioureas can yield thiazoles, which are present in
numerous bioactive compounds.[10]
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Safety and Handling

2,5-Difluorophenacyl chloride is classified as an irritant and should be handled with appropriate
engineering controls and personal protective equipment (PPE).[6]

o Handling: Use in a well-ventilated fume hood. Wear suitable protective clothing, chemical-
resistant gloves, and safety goggles/face shield.[3] Avoid formation of dust and aerosols.

e Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

e Hazards: May cause irritation to the skin, eyes, and respiratory system. As with many a-
haloketones, it can be a lachrymator (tear-producing agent).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this
chemical.[5]

Analytical Characterization

The identity and purity of 2,5-difluorophenacyl chloride are typically confirmed using standard
analytical techniques. A Certificate of Analysis (COA) or an analysis method (MOA) can often
be obtained from the supplier.[5]

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR, 3C NMR, and °F NMR are
used to confirm the chemical structure and assess purity. Specific couplings between fluorine
and adjacent protons or carbons are characteristic.[16]

o Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern,
confirming the molecular formula.

o Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for
the carbonyl group (C=0) and C-F bonds.

o Chromatography (GC/HPLC): Used to determine purity by separating the main component
from any starting materials or byproducts.

Conclusion
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2,5-Difluorophenacyl chloride is more than a simple chemical intermediate; it is a strategic tool
for molecular design. Its well-defined reactivity as an a-haloketone provides reliable pathways
for constructing complex molecular architectures, particularly heterocycles.[1][7] Furthermore,
the embedded 2,5-difluorophenyl moiety serves as a valuable pharmacophore, enabling
chemists to fine-tune the metabolic and physicochemical properties of next-generation
therapeutics.[12][14] A thorough understanding of its properties, synthesis, and handling is
essential for any researcher looking to leverage this powerful building block in their synthetic
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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